8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride
Overview
Description
8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic effects. This compound belongs to the spirocycle class, characterized by a unique spiro-connected bicyclic structure, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride can be achieved through various synthetic routes. One convenient method involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro . The reaction typically proceeds under controlled conditions, involving steps like nucleophilic substitution and cyclization to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring specific solvents, temperatures, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs. Substitution reactions can result in a variety of functionalized spirocyclic compounds .
Scientific Research Applications
8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: It is used in biochemical assays to investigate its interactions with biological macromolecules.
Medicine: The compound is explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It finds applications in the development of new materials and as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of 8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride: This compound shares a similar spirocyclic core but has a benzyl group attached, which may impart different chemical and biological properties.
8-Phenethyl-1-oxa-3,8-diaza-spiro[4.5]decan-2-one: Another spirocyclic compound with a phenethyl group, used in various chemical and biological studies.
1-Oxa-3,8-diazaspiro[4.5]decan-2-one: A related compound with a different substitution pattern, affecting its reactivity and applications.
Uniqueness
8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride is unique due to its specific spirocyclic structure and the presence of oxygen and nitrogen atoms within the ring system. This unique arrangement contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
8-oxa-2,6-diazaspiro[4.5]decan-7-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c10-6-9-7(2-4-11-6)1-3-8-5-7;/h8H,1-5H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZDWVJXBSMUQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCOC(=O)N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408076-26-5 | |
Record name | 8-Oxa-2,6-diazaspiro[4.5]decan-7-one, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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